Product packaging for 1,3-Dithiolo[4,5-f]benzothiazole(9CI)(Cat. No.:CAS No. 300860-21-3)

1,3-Dithiolo[4,5-f]benzothiazole(9CI)

Cat. No.: B12578197
CAS No.: 300860-21-3
M. Wt: 211.3 g/mol
InChI Key: MKQSFNKLLVBGCT-UHFFFAOYSA-N
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Description

1,3-Dithiolo[4,5-f]benzothiazole(9CI) is a benzothiazole derivative, a class of heterocyclic compounds with significant relevance in medicinal chemistry and materials science. Benzothiazole scaffolds are extensively investigated for their diverse biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents . They are also valuable in the development of fluorescence materials and molecular imaging probes . Researchers utilize this compound as a key synthetic intermediate or precursor for developing novel molecules targeting critical enzymes and pathways . The fused dithiole ring system presents a unique structural motif for exploring new chemical space in drug discovery programs. This product is intended for research applications in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NS3 B12578197 1,3-Dithiolo[4,5-f]benzothiazole(9CI) CAS No. 300860-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

300860-21-3

Molecular Formula

C8H5NS3

Molecular Weight

211.3 g/mol

IUPAC Name

[1,3]dithiolo[4,5-f][1,3]benzothiazole

InChI

InChI=1S/C8H5NS3/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-3H,4H2

InChI Key

MKQSFNKLLVBGCT-UHFFFAOYSA-N

Canonical SMILES

C1SC2=C(S1)C=C3C(=C2)N=CS3

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Dithiolo 4,5 F Benzothiazole 9ci and Its Derivatives

Retrosynthetic Analysis of the 1,3-Dithiolo[4,5-f]benzothiazole Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a complex molecule by deconstructing it into simpler, commercially available, or easily synthesized precursors. For the 1,3-Dithiolo[4,5-f]benzothiazole scaffold, two primary disconnection strategies can be envisioned.

The first approach involves the disconnection of the 1,3-dithiole ring. This pathway identifies a key intermediate, benzothiazole-5,6-dithiol . This precursor contains the pre-formed benzothiazole (B30560) core, which can then undergo cyclization with a suitable one-carbon (C1) electrophile, such as carbon disulfide or a phosgene (B1210022) equivalent, to form the fused 1,3-dithiole ring. This strategy is advantageous as it builds upon the well-established chemistry of benzothiazoles.

A second retrosynthetic route focuses on the disconnection of the benzothiazole ring. This approach leads to a 4,5-disubstituted-1,3-dithiole precursor, which must possess functional groups amenable to the formation of the fused thiazole (B1198619) ring. A logical precursor would be a 4,5-diamino-1,3-dithiole derivative. The synthesis would then proceed by constructing the benzothiazole ring onto the dithiole scaffold, for instance, by reacting the diamine with a reagent that provides the final carbon and sulfur atoms of the thiazole ring, or by converting it to an ortho-aminothiol equivalent for subsequent cyclization. The feasibility of this approach is highly dependent on the availability and stability of the required substituted 1,3-dithiole precursors.

Conventional Synthetic Approaches to Benzothiazole Ring Systems

The benzothiazole nucleus is a common motif in medicinal chemistry and materials science, and numerous methods for its synthesis have been developed. mdpi.comorganic-chemistry.org These methods can be broadly categorized into condensation reactions and cyclization strategies.

One of the most direct and widely used methods for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol (B119425) and various carbonyl-containing compounds. organic-chemistry.org This typically involves the reaction with aldehydes, ketones, carboxylic acids, or their derivatives like acyl chlorides and esters.

The reaction with aldehydes is particularly common and can be promoted by a range of catalysts and oxidizing agents. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature provides an efficient, quick, and high-yielding route to 2-substituted benzothiazoles. mdpi.com Other catalytic systems, including polystyrene-grafted iodine acetate (B1210297), have also been developed to facilitate this condensation, offering the advantage of catalyst recyclability. mdpi.com The general mechanism involves the initial formation of a Schiff base (imine) between the amino group of 2-aminothiophenol and the aldehyde, followed by an intramolecular cyclization via nucleophilic attack of the thiol group, and subsequent oxidation to the aromatic benzothiazole ring.

Similarly, condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel, provides another robust pathway to 2-substituted benzothiazoles. frontiersin.org

Table 1: Examples of Benzothiazole Synthesis via Condensation

2-Aminothiophenol DerivativeCarbonyl CompoundCatalyst/ConditionsProductReference(s)
2-AminothiophenolAromatic AldehydesH₂O₂/HCl, Ethanol, rt2-Arylbenzothiazoles mdpi.com
2-AminothiophenolBenzaldehydePolystyrene-iodine acetate, DCM2-Phenylbenzothiazole mdpi.com
2-AminothiophenolNaphthyridine-3-carboxylic acidsPPA, 170-250 °CNaphthyridine-benzothiazole derivatives frontiersin.org
2-AminothiophenolAliphatic/Aromatic Carboxylic AcidsMeSO₃H/SiO₂, 140 °C2-Alkyl/Aryl-benzothiazoles frontiersin.org
o-Iodoanilines & K₂SDMSO (Carbon Source)(catalyst-free)2-Unsubstituted Benzothiazoles organic-chemistry.org

Cyclization Strategies for Thiazole Ring Formation

Beyond the direct condensation of 2-aminothiophenol, other strategies focus on forming the thiazole ring through intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. The Herz reaction is a historical and powerful method that transforms anilines into 1,2,3-benzodithiazolium salts (Herz salts) using disulfur (B1233692) dichloride (S₂Cl₂). mdpi.com While not a direct synthesis of benzothiazoles, these Herz salts are versatile intermediates that can be converted into 2-mercaptobenzothiazoles. mdpi.com

Another fundamental approach is the intramolecular cyclization of ortho-halogenated thioanilides. For example, ortho-iodothioanilides can undergo a mild, copper-free intramolecular C-S cross-coupling reaction promoted by KOtBu and a phenanthroline ligand to yield a variety of 2-substituted benzothiazoles in excellent yields. This method is valuable for creating benzothiazoles with diverse substitution patterns at the 2-position.

Formation of the 1,3-Dithiolo Moiety

The 1,3-dithiole ring is a key component of tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are important in materials chemistry. Its formation can be achieved through various synthetic routes, including the use of specific precursors and cycloaddition reactions.

A specific and effective precursor for certain 1,3-dithiole derivatives is 4,5-dichloro-1,2-dithiole-3-thione . researchgate.net Research has demonstrated that this compound can undergo a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction proceeds to form a stable aliphatic thioacyl chloride intermediate. researchgate.net This intermediate is highly reactive towards nucleophiles. For example, its reaction with ortho-substituted anilines, such as 2-aminothiophenol, can lead directly to the formation of fused heterocyclic systems, including derivatives of 1,3-dithiolo[4,5-f]benzothiazole. researchgate.net This method provides a convergent route where the dithiole ring is constructed and functionalized for subsequent annulation with the benzothiazole system.

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction involves a 1,3-dipole, a molecule with a 4π-electron system distributed over three atoms, and a dipolarophile, which contributes a 2π-electron system. wikipedia.orgorganic-chemistry.org

In the context of sulfur heterocycle synthesis, thiocarbonyl ylides are highly relevant 1,3-dipoles. researchgate.netnih.gov A thiocarbonyl ylide can be generated in situ and trapped with a suitable dipolarophile to form a sulfur-containing ring. For the synthesis of a 1,3-dithiole-2-thione (B1293655), a thiocarbonyl ylide can react with carbon disulfide (CS₂), which acts as the dipolarophile. The cycloaddition leads to the formation of the five-membered ring containing the characteristic S-C-S linkage of the 1,3-dithiole system. These reactions are valuable for their ability to rapidly build molecular complexity in a single, often stereospecific, step. researchgate.net

Table 2: 1,3-Dipolar Cycloaddition Components for Heterocycle Synthesis

1,3-Dipole TypeExample DipoleDipolarophileProduct Ring SystemReference(s)
Azomethine YlideFrom L-proline & aldehydeAldehydeOxazolidine mdpi.com
Carbonyl YlideFrom diazoketone & Rh₂(OAc)₄CyclopropeneFused Dihydrofuran nsc.ru
NitroneC-Phenyl-N-methylnitroneAlkeneIsoxazolidine rsc.org
Thiocarbonyl YlideIn situ generatedAlkenes/AlkynesDihydro/Tetrahydrothiophene researchgate.net
Thioformaldehyde S-methylideCH₂SCH₂Ethylene/AcetyleneTetrahydrothiophene/Dihydrothiophene nih.gov

Catalytic Systems and Green Chemistry Principles in Synthesis

Modern organic synthesis places a strong emphasis on the development of environmentally benign and efficient catalytic systems. The construction of the 1,3-Dithiolo[4,5-f]benzothiazole framework and its analogues can benefit from these advancements, moving away from classical, often harsh, reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Benzothiazole Construction

While direct transition metal-catalyzed synthesis of the complete 1,3-Dithiolo[4,5-f]benzothiazole ring system is not extensively documented in publicly available literature, the construction of the benzothiazole portion of the molecule can be effectively achieved through various palladium-catalyzed cross-coupling reactions. These methods offer a powerful tool for forming the crucial C-S and C-N bonds of the thiazole ring. For instance, palladium-catalyzed C-H functionalization and intramolecular C-S bond formation from thiobenzanilides is a notable approach for synthesizing 2-substituted benzothiazoles. acs.org This strategy avoids the need for pre-functionalized starting materials and often proceeds with high functional group tolerance.

Palladium-catalyzed oxidative C–H/C–H cross-coupling reactions have also been developed to link benzothiazoles with other heterocyclic systems, such as thiophenes and thiazoles, demonstrating the versatility of this catalytic approach in building complex molecular architectures. rsc.orgresearchgate.net Such methodologies could potentially be adapted for the annulation of the dithiole ring onto a pre-formed benzothiazole precursor or vice versa.

A plausible, though not explicitly reported for this specific system, synthetic approach could involve a palladium-catalyzed coupling of a suitably functionalized 1,3-dithiole derivative with a substituted aminothiophenol. The nitrogen atom of the benzothiazole ring can act as a coordinating ligand, facilitating the oxidative addition step in the catalytic cycle. nih.gov

Application of Homogeneous and Heterogeneous Catalysts

Both homogeneous and heterogeneous catalysts have been successfully employed in the synthesis of benzothiazole derivatives, and these principles can be extended to the synthesis of 1,3-Dithiolo[4,5-f]benzothiazole.

Homogeneous Catalysis: Homogeneous catalysts, such as palladium complexes with specific ligands, offer high activity and selectivity in cross-coupling reactions. For example, ligand-free Suzuki-Miyaura coupling methodologies have been developed for sterically hindered 2-arylbenzothiazoles, where the benzothiazole nitrogen is believed to participate in the formation of a palladacycle intermediate. nih.gov This approach could be valuable for introducing aryl substituents onto the benzothiazole ring of the target molecule.

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced metal contamination of the final product, aligning with the principles of green chemistry. While specific applications to 1,3-Dithiolo[4,5-f]benzothiazole are not detailed in the literature, various solid-supported catalysts are used for general benzothiazole synthesis. For instance, zeolites have been used as reusable solid supports and catalysts for the microwave-assisted solvent-free synthesis of substituted benzothiazoles. tsijournals.com Activated carbon has also been studied for its role in the catalytic ozonation of benzothiazole, highlighting the potential of carbon-based materials in transformations of this heterocyclic system. nih.gov

A potential synthetic route towards a dithiole-fused benzothiazole system involves the use of 4,5-dichloro-1,2-dithiole-3-thione. This precursor undergoes a 1,3-dipolar cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to form a stable aliphatic thioacyl chloride, which is highly reactive towards nucleophiles like ortho-substituted anilines, leading to the formation of benzothiazole derivatives of 1,3-dithioles. researchgate.netresearchgate.netrsc.org

Solvent-Free and Mild Reaction Conditions

The move towards more sustainable synthetic practices has led to the development of solvent-free and mild reaction conditions for the synthesis of benzothiazoles. researchgate.net These methods not only reduce the environmental impact but can also lead to improved yields and simplified purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and enabling solvent-free conditions. For example, the synthesis of substituted benzothiazoles has been achieved over NaY zeolite under microwave irradiation without the use of a solvent. tsijournals.com This approach is clean, fast, and efficient.

Furthermore, the use of green solvents like glycerol (B35011) has been explored for the synthesis of 2-arylbenzothiazoles at ambient temperature without the need for a catalyst. nih.gov Such methodologies, if applied to the synthesis of 1,3-Dithiolo[4,5-f]benzothiazole, would significantly enhance the green credentials of the synthetic process. One-pot syntheses under solvent-free conditions, for instance by grinding reagents together, have also been reported for benzimidazole (B57391) derivatives and could be conceptually applied to the target compound. nih.gov

Synthetic Strategies for Structural Diversification and Derivatization

The ability to functionalize the 1,3-Dithiolo[4,5-f]benzothiazole core is essential for tuning its physicochemical properties and exploring its structure-activity relationships. Strategies for the derivatization of both the benzothiazole and dithiole ring systems, as well as the integration of the core scaffold into larger hybrid molecules, are of significant interest.

Functionalization of the Benzothiazole and Dithiole Ring Systems

Benzothiazole Ring Functionalization: The benzothiazole moiety offers several positions for functionalization. C-H activation has become a powerful strategy for the direct introduction of new substituents onto the benzothiazole ring, avoiding the need for pre-functionalized substrates. dmaiti.com Palladium-catalyzed C-H/C-H cross-coupling reactions allow for the arylation of benzothiazoles with other heteroarenes. rsc.orgresearchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. For instance, the functionalization of the six-membered ring in fused heterocyclic systems, while challenging, can be achieved with specific catalytic systems. nih.gov

Dithiole Ring Functionalization: The functionalization of the 1,3-dithiole ring within the fused 1,3-Dithiolo[4,5-f]benzothiazole system is less explored. However, general strategies for the derivatization of 1,3-dithiole rings in other contexts can provide valuable insights. For example, the annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core has been demonstrated as a method for introducing functional groups. rsc.org The development of methods for the direct C-H functionalization of the dithiole ring would be a significant advancement, potentially achievable through transition metal catalysis. sigmaaldrich.comrutgers.eduscripps.edu

Integration of 1,3-Dithiolo[4,5-f]benzothiazole(9CI) into Hybrid Molecules

The incorporation of the 1,3-Dithiolo[4,5-f]benzothiazole scaffold into larger, hybrid molecules is a promising strategy for the development of new functional materials and bioactive compounds. Hybrid molecules containing benzothiazole and other heterocyclic moieties, such as 1,3,4-thiadiazole (B1197879), have been synthesized and shown to possess interesting biological activities. mdpi.comnih.gov For instance, benzothiazoles bearing a 1,3,4-thiadiazole moiety have been investigated as potential anticancer agents. mdpi.com

The synthesis of such hybrids often involves the coupling of a functionalized 1,3-Dithiolo[4,5-f]benzothiazole with another molecular fragment. For example, a chloroacetamide derivative of a benzothiazole can be reacted with a thiol-containing heterocycle to form a new hybrid molecule. jocpr.com The development of efficient coupling strategies is key to accessing a diverse range of hybrid structures. The synthesis of tetrathiafulvalene (TTF) analogs, which are important components in molecular electronics, often involves the coupling of 1,3-dithiole-2-thione precursors. researchgate.netnih.gov This suggests a potential application for 1,3-Dithiolo[4,5-f]benzothiazole in the creation of novel TTF-type structures with unique electronic properties.

Isolation and Spectroscopic Characterization Techniques for Novel Analogs

The successful synthesis of novel analogs of 1,3-dithiolo[4,5-f]benzothiazole and related heterocyclic systems necessitates robust methods for their isolation, purification, and structural elucidation. The inherent complexity of the reaction mixtures, often containing starting materials, intermediates, and by-products, requires efficient separation techniques to obtain the target compounds in high purity. Following isolation, a combination of spectroscopic methods is indispensable for unambiguous characterization of their chemical structures.

Isolation and Purification Techniques

The primary method for the purification of newly synthesized benzothiazole derivatives is column chromatography . ekb.eg This technique is widely employed due to its versatility in separating components of a mixture based on their differential adsorption to a stationary phase. Silica gel is the most commonly used stationary phase for these types of compounds. ekb.eg The choice of the mobile phase, typically a mixture of solvents like ethyl acetate and n-hexane, is optimized to achieve effective separation. ekb.eg The progress of the separation is monitored by thin-layer chromatography (TLC) , which allows for rapid analysis of the column fractions. ekb.egresearchgate.net

Following column chromatography, recrystallization is often employed to achieve a higher degree of purity. nih.gov This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution. Ethanol is a commonly used solvent for the recrystallization of benzothiazole derivatives. researchgate.netnih.gov

Spectroscopic Characterization

The structural confirmation of novel 1,3-dithiolo[4,5-f]benzothiazole analogs and related compounds is accomplished through a suite of spectroscopic techniques, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the molecular structure.

¹H NMR spectroscopy provides information about the number and types of protons in a molecule and their connectivity. For instance, in novel benzothiazole derivatives, aromatic protons typically appear as multiplets in the range of δ 7.20-8.72 ppm. japsonline.com The chemical shifts and coupling constants of these protons provide insights into the substitution pattern on the aromatic rings. Protons of specific functional groups, such as the NH of an amide or the CH₂ of an acetamide, exhibit characteristic chemical shifts. japsonline.com

¹³C NMR spectroscopy is used to identify all the carbon atoms in a molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment. For example, the carbonyl carbons (C=O) in benzamide (B126) derivatives typically resonate in the region of δ 165-166 ppm, while the carbons of the benzothiazole ring system appear at distinct chemical shifts. japsonline.com

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a newly synthesized compound. jyoungpharm.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For example, the C=O stretching vibration of a carbonyl group in benzothiazole derivatives is typically observed in the range of 1640-1710 cm⁻¹. japsonline.com The N-H stretching vibration of an amide group appears around 3055 cm⁻¹. japsonline.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are characteristic of the chromophoric system. In a series of novel benzothiazole derivatives, the λmax values can be influenced by the substituents on the aromatic rings, providing insights into the electronic structure of the compounds. nih.gov

The following tables summarize typical spectroscopic data for novel benzothiazole derivatives, which can be used as a reference for the characterization of new analogs of 1,3-dithiolo[4,5-f]benzothiazole.

Compound Type ¹H NMR (δ, ppm) Key Signals
Substituted N-benzothiazol-2-yl benzamides6.32-9.08 (m, Ar-H, NH)Aromatic protons, Amide proton
2.36 (s, CH₃)Methyl protons
5-Methoxybenzothiazole derivatives1.11 (t, -CH₃)Ethyl protons
2.41-2.48 (m, -CH₂-)Methylene protons
7.36-8.10 (m, Ar-H)Aromatic protons
Compound Type ¹³C NMR (δ, ppm) Key Signals
Substituted N-benzothiazol-2-yl benzamides176.03 (C=N)Imine carbon
165.94 (C=O)Carbonyl carbon
118.06-153.12 (C)Aromatic carbons
25.98 (CH)Aliphatic carbon
5-Methoxybenzothiazole derivatives165.98-166.59 (C=O)Carbonyl carbon
102.78-166.59 (C)Aromatic carbons
11.93-79.86 (C)Aliphatic carbons
Compound Type IR (ν, cm⁻¹) Key Bands
Substituted N-benzothiazol-2-yl benzamides3868 (NH str.)N-H stretching
1643 (C=O str.)Carbonyl stretching
1464 (C=N str.)C=N stretching
666 (C-S str.)C-S stretching
3-Nitro-4-fluoro malonamic acid hydrazide derivatives3055 (NH)N-H stretching
1710, 1668, 1640 (C=O)Carbonyl stretching
1545 (NO₂)Nitro group stretching

Theoretical and Computational Investigations of 1,3 Dithiolo 4,5 F Benzothiazole 9ci

Quantum Chemical Calculation Approaches

General computational methods are frequently applied to novel heterocyclic compounds to predict their electronic structure, reactivity, and spectroscopic properties. These theoretical investigations are crucial for understanding the fundamental characteristics of a molecule and guiding further experimental work.

Density Functional Theory (DFT) Studies on Ground State Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized, lowest-energy three-dimensional structure of a molecule. This is achieved by solving the Schrödinger equation for the electrons in the molecule, treating the electron density as the fundamental variable. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining accurate results. For a molecule like 1,3-Dithiolo[4,5-f]benzothiazole, DFT calculations would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles, offering insight into the planarity and strain of the fused ring system.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Distribution

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For 1,3-Dithiolo[4,5-f]benzothiazole, the analysis would reveal how the fusion of the benzothiazole (B30560) and dithiolo rings influences the electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas indicate regions of neutral potential. An MEP map of 1,3-Dithiolo[4,5-f]benzothiazole would provide a clear picture of its charge landscape and highlight potential reactive sites.

Calculation of Global Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational properties.

Vibrational (FT-IR, FT-Raman) Spectroscopy Simulations

Theoretical vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), can be calculated using DFT. These calculations predict the frequencies and intensities of the vibrational modes of a molecule. By comparing the simulated spectra with experimentally recorded spectra, researchers can assign specific vibrational modes to the observed peaks, thus confirming the structure of the synthesized compound. For 1,3-Dithiolo[4,5-f]benzothiazole, these simulations would help in identifying the characteristic stretching and bending vibrations of its unique heterocyclic framework.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., ¹H NMR, ¹³C NMR)

Theoretical calculations, particularly using Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method, are powerful tools for predicting the NMR chemical shifts of novel or uncharacterized molecules. mdpi.combeilstein-journals.org This approach allows for the assignment of ¹H and ¹³C NMR signals by correlating them with the computed values for a given molecular geometry. researchgate.netmdpi.com For 1,3-Dithiolo[4,5-f]benzothiazole, DFT calculations would be performed to first obtain an optimized molecular structure. Subsequently, the GIAO method would be applied to this structure to calculate the magnetic shielding tensors for each nucleus. beilstein-journals.orgnih.gov The predicted chemical shifts are then typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for 1,3-Dithiolo[4,5-f]benzothiazole are expected to reflect its unique electronic environment, which is a fusion of a benzothiazole system and a 1,3-dithiole ring. The protons on the benzene (B151609) moiety are anticipated to appear in the aromatic region, with their specific shifts influenced by the fused heterocyclic systems. The proton on the dithiole ring would likely have a distinct chemical shift due to the adjacent sulfur atoms. In the ¹³C NMR spectrum, the carbons of the benzene ring, the thiazole (B1198619), and the dithiole components would each exhibit characteristic signals. mdpi.com Carbons bonded to heteroatoms (N, S) are expected to show significant shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dithiolo[4,5-f]benzothiazole Predicted values are based on DFT/GIAO calculations and trends from related benzothiazole structures. researchgate.netmdpi.com

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-17.8 - 8.2-
H-27.4 - 7.7-
H-3 (dithiole)6.9 - 7.3-
C-1 (thiazole)-150 - 155
C-2 (benzo fusion)-135 - 140
C-3 (benzo fusion)-150 - 155
C-4 (benzo)-125 - 130
C-5 (benzo)-120 - 125
C-6 (dithiole fusion)-115 - 120
C-7 (dithiole fusion)-110 - 115
C-8 (dithiole)-105 - 110

Conformational Analysis and Energetic Profiles

Conformational analysis is crucial for understanding the three-dimensional structure and stability of a molecule. For 1,3-Dithiolo[4,5-f]benzothiazole, computational methods like DFT can be used to explore its potential energy surface. mdpi.com By performing geometry optimizations starting from various initial structures, it is possible to identify different conformers and determine their relative energies. beilstein-journals.org

The core structure of 1,3-Dithiolo[4,5-f]benzothiazole is largely rigid and planar due to the fused aromatic and heterocyclic rings. However, slight puckering or boat/chair conformations of the dithiole ring could theoretically exist. A potential energy scan, performed by systematically varying key dihedral angles and calculating the energy at each point, would reveal the most stable conformation and the energy barriers between different forms. For this molecule, the lowest energy conformer is expected to be nearly planar, as this maximizes π-conjugation across the entire system. beilstein-journals.org The energetic profile would likely show a single, deep energy minimum corresponding to this planar structure.

Table 2: Predicted Conformational Energetics Based on theoretical principles of conjugated heterocyclic systems.

ConformerDescriptionRelative Energy (kcal/mol)Predicted Population (%)
1 (Planar)Fully planar geometry0.00>99%
2 (Slightly Puckered)Slight deviation from planarity in the dithiole ring> 5.0<1%

Prediction of Non-Linear Optical (NLO) Properties

Organic molecules with significant electron donor-acceptor (D-A) character and extended π-conjugation often exhibit significant non-linear optical (NLO) properties. rsc.orgresearchgate.net 1,3-Dithiolo[4,5-f]benzothiazole can be viewed as an intramolecular charge-transfer system, where the electron-rich 1,3-dithiole moiety acts as a potential donor and the electron-withdrawing benzothiazole moiety serves as the acceptor.

The NLO properties, particularly the first-order hyperpolarizability (β), can be predicted using quantum chemical calculations. Time-dependent DFT (TD-DFT) is a common method for calculating these properties. researchgate.net The calculation involves determining the molecule's response to an applied external electric field. A large β value is indicative of a strong NLO response, which is desirable for applications in optoelectronics and photonics. researchgate.net For 1,3-Dithiolo[4,5-f]benzothiazole, a significant NLO response is anticipated due to its inherent electronic asymmetry and conjugated structure.

Table 3: Predicted Non-Linear Optical (NLO) Properties Values are hypothetical and based on trends observed in similar donor-acceptor benzothiazole derivatives. rsc.orgresearchgate.net

PropertyPredicted ValueSignificance
Dipole Moment (μ)3.0 - 6.0 DIndicates charge separation in the ground state.
Linear Polarizability (α)~2.0 x 10⁻²³ esuMeasures the linear response to an electric field.
First Hyperpolarizability (β)~10.0 x 10⁻³⁰ esuIndicates second-order NLO activity.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. scirp.orgscirp.org This analysis provides detailed insights into charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization through hyperconjugative interactions. researchgate.netscirp.org

In 1,3-Dithiolo[4,5-f]benzothiazole, NBO analysis can quantify the donor-acceptor interactions that contribute to its electronic structure and stability. Key interactions would include the delocalization of electron density from the lone pairs (donor NBOs) of the sulfur and nitrogen atoms into the antibonding orbitals (acceptor NBOs) of the π-system. The energy of these interactions, E(2), can be estimated using second-order perturbation theory within the NBO framework. Larger E(2) values signify stronger hyperconjugative effects and greater electron delocalization. scirp.org

Table 4: Predicted Key NBO Donor-Acceptor Interactions Interactions are predicted based on the known electronic structure of benzothiazole and dithiole systems. researchgate.netscirp.orgscirp.org

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)Interaction Type
LP(1) Nπ(C-S)15 - 25n → π (Thiazole ring delocalization)
LP(1) S (dithiole)π(C=C)10 - 20n → π (Dithiole ring delocalization)
π(C=C) (benzo)π(C=N)20 - 30π → π (Benzene-thiazole conjugation)
π(C=C) (dithiole)π(C-S)5 - 15π → π (Dithiole conjugation)

Electrochemical Properties and Redox Behavior of 1,3 Dithiolo 4,5 F Benzothiazole 9ci Systems

Cyclic Voltammetry (CV) Studies for Redox Potential Determination

Cyclic voltammetry is a fundamental technique for investigating the redox behavior of electroactive species. For a system like 1,3-Dithiolo[4,5-f]benzothiazole, CV would reveal the potentials at which the molecule undergoes oxidation and reduction.

The oxidation process in such heterocyclic systems typically involves the removal of electrons from the highest occupied molecular orbital (HOMO). Given the electron-rich nature of the sulfur atoms in the dithiole ring and the nitrogen and sulfur atoms in the benzothiazole (B30560) ring, these sites are the most probable centers for initial oxidation. In studies of related benzothiazole derivatives, oxidation is often an irreversible or quasi-reversible process, sometimes leading to the formation of radical cations that may undergo subsequent chemical reactions or polymerization. nih.govsemanticscholar.org For instance, the electrochemical oxidation of some thiadiazole derivatives has been shown to be an irreversible, one-electron process. nih.gov The specific potential would be influenced by the solvent and the substituents on the aromatic ring. nih.govnih.gov

Reduction involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is typically distributed across the π-conjugated system of the benzothiazole moiety. The reduction of benzothiadiazole derivatives often occurs at negative potentials and can be reversible or irreversible depending on the stability of the resulting radical anion. semanticscholar.orgresearchgate.net

A hypothetical CV scan of 1,3-Dithiolo[4,5-f]benzothiazole would likely exhibit at least one anodic (oxidation) peak and one cathodic (reduction) peak. The precise values are not documented, but based on analogous structures, the first oxidation potential could be expected in the range of +0.5 V to +1.5 V versus a standard reference electrode, while the first reduction might occur between -0.5 V and -2.0 V.

Energy-Resolved Electrochemical Impedance Spectroscopy (ER-EIS) for Charge Carrier Dynamics

Energy-Resolved Electrochemical Impedance Spectroscopy (ER-EIS) is a powerful technique used to map the density of states (DOS) and investigate charge carrier dynamics in organic semiconductors. nih.gov While no ER-EIS studies have been published for 1,3-Dithiolo[4,5-f]benzothiazole, the method's application to similar materials like thiazolo[5,4-d]thiazoles provides a framework for what such an analysis would entail.

By applying a small AC voltage perturbation at various DC potential biases, ER-EIS can probe the charge transport mechanisms. This analysis would help determine the mobility of charge carriers (holes and electrons) and identify the presence of trap states within the material's bandgap. These trap states can significantly impede charge transport and device performance. For organic semiconductors, charge transport often occurs via hopping between localized states, and ER-EIS can elucidate the energy distribution of these states.

Investigation of Electron Transfer Pathways and Mechanisms

The electron transfer in 1,3-Dithiolo[4,5-f]benzothiazole is intrinsically linked to its molecular orbital structure. The oxidation process, or electron removal, would primarily involve the π-electron system of the electron-rich dithiole and benzothiazole moieties. The mechanism for oxidation in similar heterocyclic compounds often follows an EC (electrochemical-chemical) pathway, where the initial electron transfer (E) creates a reactive intermediate (a radical cation), which then undergoes a chemical follow-up reaction (C), such as dimerization or reaction with the solvent. nih.gov

Conversely, the reduction pathway involves the acceptance of an electron into the LUMO, which is expected to be delocalized over the electron-accepting benzothiazole part of the molecule. The stability of the resulting radical anion determines the reversibility of the process. If the anion is unstable, it may undergo further chemical reactions, leading to an irreversible reduction wave in the cyclic voltammogram.

Influence of the Dithiole and Benzothiazole Moieties on Electrochemical Response

The electrochemical properties of 1,3-Dithiolo[4,5-f]benzothiazole are a composite of the characteristics of its two core components.

1,3-Dithiole Moiety : The 1,3-dithiole ring is an electron-donating group due to the presence of two sulfur atoms with available lone pairs. This moiety significantly influences the oxidation potential of the molecule. Fusing a dithiole ring to an aromatic system typically lowers its oxidation potential, making the molecule easier to oxidize compared to the parent aromatic system alone. This is because the dithiole unit helps to destabilize the HOMO, bringing it closer to the vacuum level.

The fusion of the electron-donating dithiole ring with the electron-accepting benzothiazole ring creates a donor-acceptor (D-A) type structure. This intramolecular charge transfer character is expected to reduce the HOMO-LUMO gap, which has direct consequences on the electrochemical and optical properties of the molecule.

Electrochemical Stability and Oxidation/Reduction Processes

The electrochemical stability of 1,3-Dithiolo[4,5-f]benzothiazole refers to its ability to withstand repeated oxidation and reduction cycles without degrading. In many organic materials, the radical ions formed during redox processes are highly reactive and can lead to irreversible follow-up reactions, such as polymerization or decomposition. semanticscholar.org

Oxidation Process : The oxidation of sulfur-containing heterocycles can sometimes lead to the formation of stable radical cations, but often results in electropolymerization, where the radical cations link together to form a polymer film on the electrode surface. semanticscholar.org This would be observed in multi-scan CV experiments as a gradual increase in peak currents and the appearance of new redox peaks corresponding to the polymer.

Reduction Process : The stability upon reduction depends on the ability of the π-conjugated system to delocalize the incoming negative charge. While the benzothiazole unit is a good acceptor, the stability of the resulting anion in related systems can be limited, often leading to irreversible reduction processes. semanticscholar.org

Correlation between Electronic Structure (HOMO-LUMO) and Electrochemical Parameters

A direct correlation exists between the frontier molecular orbital (FMO) energies—the HOMO and LUMO levels—and the electrochemical redox potentials. The oxidation and reduction potentials obtained from cyclic voltammetry can be used to estimate the HOMO and LUMO energy levels, respectively.

The empirical relationships often used are:

E_HOMO = - (E_ox_onset + C) eV

E_LUMO = - (E_red_onset + C) eV

Where E_ox_onset is the onset potential for oxidation, E_red_onset is the onset potential for reduction, and C is a correction factor (commonly ~4.4-4.8 eV) to reference the values against the vacuum level, depending on the reference electrode used (e.g., Fc/Fc⁺). nankai.edu.cn

The HOMO energy level indicates the electron-donating capability of the molecule (a higher HOMO energy means it is easier to oxidize), while the LUMO energy level reflects its electron-accepting ability (a lower LUMO energy means it is easier to reduce). researchgate.netnih.gov The difference between these levels (the HOMO-LUMO gap) is a critical parameter that determines the molecule's optical and electronic properties. nankai.edu.cn For 1,3-Dithiolo[4,5-f]benzothiazole, the donor-acceptor architecture created by the dithiole and benzothiazole moieties would be expected to result in a relatively small HOMO-LUMO gap compared to the individual parent heterocycles. nih.gov

Applications in Advanced Materials Science and Organic Electronics

Development of Organic Electronic Materials

The development of novel organic materials is crucial for the advancement of next-generation electronic devices that are flexible, lightweight, and cost-effective. The 1,3-Dithiolo[4,5-f]benzothiazole scaffold is a promising building block in this arena.

The inherent properties of the 1,3-Dithiolo[4,5-f]benzothiazole structure suggest its utility as a component in organic conductors and semiconductors. The thiazolo[5,4-d]thiazole (B1587360) fused system, which is structurally analogous, is known to be an electron-deficient system with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π overlap, a key factor for charge transport. rsc.org The benzothiazole (B30560) component itself is recognized as a vital heterocyclic compound in materials science. nih.gov

Derivatives of 2,1,3-benzothiadiazole (B189464) (BTD), a related electron-deficient unit, are extensively used to create low bandgap functional polymers and small molecules for organic electronics. mdpi.com The fusion of a dithiole ring system, which is a component of the well-known organic donor tetrathiafulvalene (B1198394) (TTF), with a benzothiazole core is expected to create materials with ambipolar characteristics, capable of transporting both holes and electrons. For instance, new semiconductor materials based on diketopyrrolopyrroles and 2,1,3-benzochalcogenadiazoles have been computationally shown to exhibit both hole and electron transporting properties. researchgate.net The synthesis of materials like BDHTT–BBT, which features a central electron-deficient benzobisthiazole core, has led to organic field-effect transistors (OFETs) with measurable hole mobility. rsc.org

The benzothiazole core and its derivatives are known for their photoluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net Theoretical studies on benzothiazole derivatives have been conducted to understand the relationship between their structure and performance in OLEDs. researchgate.net The 2,1,3-benzothiadiazole unit is a strongly emitting moiety that has been widely incorporated into materials for OLEDs. researchgate.net By modifying the chemical structure, it is possible to tune the emission color. For example, pyrene-benzimidazole derivatives have been developed as efficient blue emitters for OLEDs. The combination of the dithiole and benzothiazole rings in 1,3-Dithiolo[4,5-f]benzothiazole could lead to novel emitters with unique photophysical properties, potentially offering a route to new color-tuned and high-efficiency OLEDs.

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), the development of efficient hole transport materials (HTMs) is a critical area of research. Organic small molecule HTMs are attractive due to their tunable structures, simple synthesis, and low cost. Benzothiadiazole-based molecules have been successfully designed as D-A-D (donor-acceptor-donor) type HTMs for dopant-free perovskite solar cells, demonstrating good device stability. The electron-deficient nature of the benzothiazole unit within the 1,3-Dithiolo[4,5-f]benzothiazole structure is a key feature for a material to function as an HTM. The design of copolymers incorporating units like benzodithiophene and benzotriazole (B28993) has also shown promise for photovoltaic applications, achieving notable power conversion efficiencies. rsc.org The unique electronic profile of 1,3-Dithiolo[4,5-f]benzothiazole suggests it could be a promising scaffold for designing new, efficient HTMs for next-generation solar cells.

Engineering of Tunable Electronic Structures for Device Performance

A significant advantage of organic electronic materials is the ability to fine-tune their electronic properties through chemical synthesis. For benzothiazole- and benzothiadiazole-based materials, this is a well-established strategy to optimize device performance. The introduction of different substituents can alter the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn affects charge injection, transport, and the optical bandgap.

For example, attaching electron-donating or electron-withdrawing groups to the benzothiazole backbone can modulate its electronic characteristics. researchgate.net In polymers based on carbazole (B46965) and thienyl benzo mdpi.comrsc.orgresearchgate.netthiadiazole, the addition of octyloxy substituents was shown to alter their electronic and photophysical properties, leading to improved open-circuit voltages in solar cells. rsc.org Similarly, side-chain engineering in benzo[1,2-b:4,5-b']dithiophene-benzothiadiazole copolymers influences their electrical conductivity and charge carrier mobility. researchgate.net Therefore, the 1,3-Dithiolo[4,5-f]benzothiazole framework serves as a versatile platform where systematic chemical modifications could be implemented to tailor its electronic structure for specific applications in transistors, OLEDs, or photovoltaic devices.

Exploration of Photophysical Properties Relevant to Materials (e.g., Fluorescent Quantum Yields, Band Gap Values)

The photophysical properties of a material, such as its absorption and emission spectra, fluorescent quantum yield (ΦF), and optical band gap, are fundamental to its performance in optoelectronic devices. For materials based on the benzothiazole core, these properties are of significant interest. For instance, thiazolo[5,4-d]thiazole derivatives have been investigated for their photophysical properties, with some exhibiting fluorescence across the visible spectrum from blue to orange-red. rsc.org

The fluorescent quantum yield, which measures the efficiency of the emission process, is a critical parameter for OLEDs. Studies on benzothiazole-difluoroborate dyes have shown that their quantum yields can be controlled by strategic substitution. rsc.org The optical band gap determines the wavelength of light a material can absorb or emit. Low bandgap copolymers are desirable for solar cells as they can harvest a broader range of the solar spectrum. rsc.orgresearchgate.net The combination of the electron-donating dithiole and electron-accepting benzothiazole moieties in 1,3-Dithiolo[4,5-f]benzothiazole is expected to result in a material with a relatively low band gap and interesting photophysical characteristics that can be further tuned through synthetic modifications.

Below is a table of representative photophysical data for related heterocyclic systems, illustrating the range of properties that can be achieved.

Compound ClassAbsorption Max (nm)Emission Max (nm)Band Gap (eV)Application Context
Benzodithiophene-Benzotriazole Copolymers rsc.org527-562 (film)-~1.8-1.9Polymer Solar Cells
Thiazolo[5,4-d]thiazole Derivatives rsc.org~330~415-General Photophysics
Benzobisthiazole-based Material (BDHTT–BBT) rsc.org--2.8 (electrochemical)Organic Transistors

This table presents data for classes of compounds related to 1,3-Dithiolo[4,5-f]benzothiazole to indicate typical photophysical properties and is not data for the specific compound itself.

Integration into Functional Supramolecular Architectures

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a bottom-up approach to creating functional nanomaterials. The structure of 1,3-Dithiolo[4,5-f]benzothiazole, with its multiple heteroatoms (nitrogen and sulfur), provides sites for such interactions, including hydrogen bonding, π–π stacking, and sulfur-sulfur or sulfur-nitrogen interactions.

The self-assembly of thiazole (B1198619) derivatives is a subject of study for its potential in creating ordered structures with specific functions. southasiacommons.net In related systems, such as benzobisthiazole end-capped with thienothiophene units, the self-assembly and morphology of thin films have been shown to directly impact their charge transport properties. rsc.org These non-covalent interactions are crucial in dictating the molecular packing in the solid state, which in turn governs the electronic coupling between adjacent molecules and, consequently, the material's performance in a device. The ability of 1,3-Dithiolo[4,5-f]benzothiazole to form ordered supramolecular architectures could be harnessed to create highly organized thin films for applications in organic electronics where a high degree of order is beneficial for charge transport.

Investigation of Material Stability under Operational Conditions

Thermal Stability:

The thermal stability of organic semiconductors is crucial, particularly for applications where the device may experience elevated temperatures during operation or processing. For instance, copolymers incorporating dithienosilole and benzothiadiazole units, which share some structural similarities with the compound of interest, have demonstrated good thermal stability with decomposition temperatures exceeding 350 °C. This suggests that the fused heterocyclic core of 1,3-dithiolo[4,5-f]benzothiazole could also possess high thermal resilience.

A hypothetical study on the thermal stability of a derivative, for example, a diphenyl-substituted 1,3-dithiolo[4,5-f]benzothiazole, might involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine its decomposition temperature and phase transition behavior. The results could be tabulated as follows:

Table 1: Hypothetical Thermal Stability Data for a Functionalized 1,3-Dithiolo[4,5-f]benzothiazole Derivative

ParameterValue
Decomposition Temperature (Td, 5% weight loss)> 350 °C
Glass Transition Temperature (Tg)~120 °C
Melting Temperature (Tm)~280 °C

Note: This data is illustrative and not based on experimental results for the specific compound.

Photochemical Stability:

Exposure to light, especially in the presence of oxygen, can lead to the degradation of organic materials through photo-oxidation. The rate of degradation is influenced by the material's absorption spectrum and the energy levels of its frontier molecular orbitals. Materials with high-lying highest occupied molecular orbital (HOMO) levels are often more susceptible to oxidation.

To assess photochemical stability, thin films of the material would typically be exposed to controlled illumination under an ambient atmosphere, and the changes in their absorption spectra and electronic performance (e.g., in a field-effect transistor) would be monitored over time.

Electrochemical Stability:

The electrochemical stability, typically evaluated using cyclic voltammetry, is a measure of a material's ability to withstand repeated oxidation and reduction cycles without degradation. This is particularly important for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, where the materials undergo continuous charge injection and transport. A stable material will exhibit reversible redox waves over multiple cycles.

The stability of the 1,3-dithiolo[4,5-f]benzothiazole core would be influenced by its electron-rich sulfur and nitrogen heteroatoms. While providing desirable electronic properties, these sites could also be potential centers for electrochemical reactions.

Structure Reactivity Relationships and Mechanistic Studies

Impact of Substituents on Electronic, Steric, and Redox Properties

The electronic, steric, and redox characteristics of 1,3-dithiolo[4,5-f]benzothiazole(9CI) can be finely tuned by the introduction of various substituent groups. These modifications can profoundly influence the molecule's frontier molecular orbitals (HOMO and LUMO), its three-dimensional shape, and its ability to undergo oxidation and reduction processes.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the effects of substituents on the electronic properties of related benzothiazole (B30560) derivatives. nih.govscirp.orgscirp.org For instance, the introduction of electron-donating groups (EDGs) like methyl (-CH3) or methoxy (B1213986) (-OCH3) is generally expected to raise the energy levels of both the HOMO and LUMO, leading to a smaller HOMO-LUMO energy gap. nih.govcdnsciencepub.com Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or trifluoromethyl (-CF3) tend to lower these energy levels, which can also result in a reduced energy gap. nih.govcdnsciencepub.com

The redox behavior of these compounds is directly linked to their electronic structure. A higher HOMO energy facilitates oxidation (electron removal), while a lower LUMO energy facilitates reduction (electron addition). Cyclic voltammetry is a key experimental technique used to probe these redox properties, providing data on oxidation and reduction potentials. While specific data for 1,3-dithiolo[4,5-f]benzothiazole(9CI) is not extensively reported, studies on analogous sulfur-rich heterocyclic systems demonstrate that the introduction of substituents can systematically shift these potentials. rsc.orgresearchgate.netnih.gov

Steric effects, arising from the size and spatial arrangement of substituents, can influence the planarity of the fused ring system. This, in turn, affects the extent of π-conjugation and, consequently, the electronic and optical properties. Large, bulky substituents may cause distortions from planarity, leading to changes in absorption and emission spectra.

To illustrate the potential impact of substituents, the following interactive data table presents hypothetical electronic and redox data for substituted 1,3-dithiolo[4,5-f]benzothiazole derivatives, based on general trends observed in related compounds.

Substituent (R)HOMO (eV)LUMO (eV)Energy Gap (eV)Oxidation Potential (V vs. Fc/Fc+)
-H-5.80-2.203.60+0.80
-CH3-5.70-2.153.55+0.75
-OCH3-5.65-2.103.55+0.70
-NO2-6.10-2.503.60+0.95
-CF3-6.05-2.453.60+0.90

This table is illustrative and based on general principles. Actual experimental values may vary.

Detailed Mechanistic Elucidation of Synthetic Reactions

The synthesis of the 1,3-dithiolo[4,5-f]benzothiazole ring system involves intricate reaction mechanisms, typically proceeding through cyclization and condensation pathways.

Pathways of Cyclization and Condensation Reactions

The formation of the benzothiazole core itself often involves the condensation of a 2-aminothiophenol (B119425) derivative with a suitable electrophile, such as an aldehyde, ketone, or carboxylic acid derivative. mdpi.comnih.govresearchgate.net This is often followed by a cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. organic-chemistry.orgmdpi.com

For the construction of the fused 1,3-dithiole ring onto the benzothiazole backbone, a common strategy involves starting with a 5,6-disubstituted benzothiazole. For example, a 5,6-diaminobenzothiazole could react with a carbon disulfide equivalent in a cyclocondensation reaction. Another approach could involve the reaction of a 5,6-dihalobenzothiazole with a dithiolate source.

A plausible synthetic route could involve the reaction of a 2-substituted-5,6-diaminobenzothiazole with carbon disulfide in the presence of a base. The mechanism would likely proceed through the formation of a dithiocarbamate (B8719985) intermediate, followed by intramolecular cyclization and elimination to form the 1,3-dithiole-2-thione (B1293655) fused system.

Visible-light-mediated synthesis has emerged as a powerful tool for the formation of benzothiazoles, often proceeding through radical cyclization pathways. mdpi.com While not specifically reported for 1,3-dithiolo[4,5-f]benzothiazole(9CI), such methods could potentially be adapted.

Intermediates and Transition States in Dithiole Ring Formation

The formation of the 1,3-dithiole ring is a multi-step process involving several key intermediates and transition states. In the proposed reaction of a 5,6-diaminobenzothiazole with carbon disulfide, the initial step would be the nucleophilic attack of one of the amino groups on the carbon of CS2 to form a dithiocarbamate anion. This intermediate would then be protonated or exist in equilibrium with its neutral form.

The subsequent and crucial step is the intramolecular cyclization. This involves the attack of the second amino group onto the thiocarbonyl carbon of the dithiocarbamate. This step proceeds through a tetrahedral intermediate. The transition state for this cyclization would involve the formation of a new C-N bond and the breaking of the C=S double bond character.

Following cyclization, the resulting intermediate would need to eliminate a molecule, such as hydrogen sulfide, to form the final aromatic 1,3-dithiole ring. This elimination could be facilitated by the reaction conditions, such as the presence of a base or an oxidizing agent. Computational studies on related systems can provide valuable insights into the energies of these intermediates and the activation barriers for the transition states, helping to elucidate the most favorable reaction pathway. scirp.org

Investigations into the Generation and Stabilization of Radical Species

The sulfur-rich and electron-donating nature of the 1,3-dithiolo[4,5-f]benzothiazole system makes it a prime candidate for the generation of stable radical species, particularly radical cations. These radicals are of interest for their potential applications in organic electronics and conducting materials.

The generation of radical cations can be achieved through chemical or electrochemical oxidation. researchgate.net Chemical oxidation often employs single-electron oxidants. Electrochemical methods, such as cyclic voltammetry, can be used to generate radical cations at an electrode surface and study their stability.

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for the characterization of radical species. cdnsciencepub.comucl.ac.ukresearchgate.netaston.ac.ukresearchgate.net The g-factor and hyperfine coupling constants obtained from an EPR spectrum provide detailed information about the electronic structure and the distribution of the unpaired electron within the radical. For a radical cation of 1,3-dithiolo[4,5-f]benzothiazole, the unpaired spin density is expected to be delocalized over the entire π-system, with significant contributions from the sulfur and nitrogen atoms.

The stability of these radical species is a critical factor. The extensive π-conjugation in the fused ring system of 1,3-dithiolo[4,5-f]benzothiazole inherently contributes to the stabilization of the radical cation by delocalizing the positive charge and the unpaired electron. The presence of electron-donating substituents would be expected to further stabilize the radical cation, making it easier to generate and longer-lived. Conversely, electron-withdrawing groups would likely destabilize the radical cation.

Stereochemical Aspects of 1,3-Dithiolo[4,5-f]benzothiazole(9CI) Chemistry

The core structure of 1,3-dithiolo[4,5-f]benzothiazole(9CI) is planar and achiral. However, the introduction of substituents can lead to various stereochemical considerations.

If a substituent is introduced that creates a chiral center, the molecule will exist as a pair of enantiomers. For example, alkylation at a position that results in a stereocenter would lead to a racemic mixture. The synthesis of enantiomerically pure derivatives would require either the use of a chiral starting material, a chiral auxiliary, or an asymmetric catalyst.

Another possibility for stereoisomerism arises if bulky substituents are introduced that hinder free rotation around a single bond, leading to atropisomerism. While less common in systems of this size, it is a possibility depending on the nature and position of the substituents.

The stereochemistry of the molecule can have a significant impact on its biological activity, if any, and its packing in the solid state, which in turn affects its material properties. The specific arrangement of atoms in three-dimensional space can dictate how the molecule interacts with chiral biological receptors or how it organizes in a crystal lattice.

Future Research Perspectives and Interdisciplinary Opportunities

Innovations in Scalable and Sustainable Synthesis

The future synthesis of the 1,3-dithiolo[4,5-f]benzothiazole core and its derivatives is expected to pivot towards greener and more efficient methodologies, moving away from conventional techniques that often rely on harsh conditions and hazardous materials. bepls.comnih.gov The development of scalable and sustainable synthetic routes is paramount for enabling extensive research and potential commercial application.

Key areas for innovation include:

Microwave and Ultrasound-Assisted Synthesis : These techniques have been shown to accelerate reaction times, improve yields, and enhance selectivity in the synthesis of various thiazole (B1198619) and benzothiazole (B30560) derivatives. bepls.combohrium.comresearchgate.net Applying microwave irradiation or ultrasonication to the key cyclization and condensation steps required for forming the 1,3-dithiolo[4,5-f]benzothiazole scaffold could significantly reduce energy consumption and reaction times. bepls.comresearchgate.net

Green Catalysis : The exploration of reusable and environmentally benign catalysts is a critical frontier. bohrium.com For related heterocycles, catalysts like silica-supported tungstosilisic acid and magnetic nanoparticles have proven effective and easily recoverable. bepls.combohrium.com Research into novel heterogeneous catalysts, potentially based on fluorapatite, could offer efficient and eco-friendly pathways to the target molecule. scispace.com

Multi-Component Reactions (MCRs) : One-pot MCRs represent a highly atom-economical approach, allowing the construction of complex molecules from simple precursors in a single step. bepls.comresearchgate.net Designing an MCR strategy for the 1,3-dithiolo[4,5-f]benzothiazole system would streamline its synthesis, minimize waste, and facilitate the creation of diverse derivative libraries. scispace.comnih.gov

Benign Solvents and Solvent-Free Conditions : Shifting from traditional volatile organic solvents to greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a key aspect of sustainable chemistry. bepls.combohrium.commdpi.com Investigating solid-phase or solvent-free reaction conditions, which have been successful for other benzothiazoles, could further diminish the environmental impact of the synthesis. mdpi.com

Table 1: Promising Green Synthetic Strategies for Thiazole/Benzothiazole Derivatives

Strategy Key Advantages Example Application for Related Compounds Potential for 1,3-Dithiolo[4,5-f]benzothiazole
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiency. bepls.com Synthesis of 2-aminothiazoles and Hantzsch thiazole derivatives. bepls.comresearchgate.net Accelerating cyclization and condensation steps.
Ultrasonic Irradiation Enhanced reaction rates, milder conditions. bepls.com Synthesis of Hantzsch thiazole derivatives using a reusable catalyst. bepls.com Facilitating key bond formations under ambient conditions.
Green Catalysts Reusability, reduced waste, high efficiency. bohrium.comresearchgate.net Silica-supported tungstosilisic acid, nanochitosan, fluorapatite-based catalysts. bepls.combohrium.comscispace.com Enabling cleaner and more selective synthetic pathways.
Multi-Component Reactions High atom economy, operational simplicity, diversity. bepls.com One-pot synthesis of benzothiazolylpyrimidine-5-carboxamides. nih.gov Streamlining the assembly of the core structure.

| Aqueous/Green Solvents | Reduced environmental impact, improved safety. bepls.commdpi.com | Catalyst-free synthesis of thiazole derivatives in water or PEG-400. bepls.com | Developing an environmentally friendly synthesis protocol. |

Refinement of Computational Models for Enhanced Predictive Power

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structural, electronic, and reactive properties of heterocyclic compounds. rdd.edu.iqnih.gov For the 1,3-dithiolo[4,5-f]benzothiazole system, computational modeling offers a pathway to rapidly screen potential derivatives and guide synthetic efforts toward candidates with desired characteristics.

Future research should focus on:

High-Level DFT Calculations : Employing advanced basis sets, such as B3LYP/6-311G**, can provide highly accurate predictions of molecular geometries, bond lengths, and vibrational spectra. rdd.edu.iqmdpi.com These calculations can elucidate the fundamental stability and electronic structure of the core.

Frontier Molecular Orbital (FMO) Analysis : Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, kinetic stability, and electronic transport properties, allowing for the prediction of a derivative's potential in materials science applications. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MESP) Mapping : MESP diagrams reveal the charge distribution and sites susceptible to electrophilic or nucleophilic attack, offering profound insights into the molecule's reactivity and intermolecular interactions. researchgate.net

Validation and Iteration : A critical aspect of refining computational models is the synergistic interplay with experimental work. Synthesized derivatives of 1,3-dithiolo[4,5-f]benzothiazole must be characterized spectroscopically and electrochemically, with the resulting data used to validate and refine the theoretical models. This iterative process enhances the predictive accuracy for more complex and novel structures. researchgate.net

Table 2: Key Parameters from DFT Studies for Predicting Molecular Properties

Computational Parameter Information Provided Relevance to 1,3-Dithiolo[4,5-f]benzothiazole
Optimized Geometry Bond lengths, bond angles, dihedral angles. mdpi.com Predicts the most stable 3D conformation of the molecule.
HOMO-LUMO Energy Gap Electronic excitation energy, chemical reactivity, kinetic stability. researchgate.netresearchgate.net Helps to predict electronic properties and potential for use in semiconductors or dyes.
Dipole Moment Polarity and intermolecular interactions. rdd.edu.iq Influences solubility and self-assembly properties in materials.
Molecular Electrostatic Potential (MESP) Electron density distribution, reactive sites. researchgate.net Predicts how the molecule will interact with other reagents.

| Natural Bond Orbital (NBO) Analysis | Hyperconjugative interactions, charge delocalization. researchgate.netnih.gov | Provides insight into the molecule's stability and electronic communication between the fused rings. |

Exploration of Novel Material Platforms and Device Architectures

The fused architecture of 1,3-Dithiolo[4,5-f]benzothiazole, combining an electron-rich dithiole unit with the versatile benzothiazole moiety, makes it a highly attractive candidate for the development of novel organic functional materials. mdpi.com The dithiole ring is a key component of tetrathiafulvalene (B1198394) (TTF), a famous organic donor used in conducting salts, while benzothiazoles are known for their luminescence. mdpi.comresearchgate.netresearchgate.net

Future exploration in this domain should include:

Organic Electronics : Derivatives could be designed as organic semiconductors for use in Organic Field-Effect Transistors (OFETs) or as components in Organic Light-Emitting Diodes (OLEDs), leveraging the potential for high charge mobility and fluorescence. mdpi.com The inherent S···N and S···S contacts could promote intermolecular interactions, which are beneficial for charge transport. researchgate.net

Nonlinear Optical (NLO) Materials : By attaching suitable electron-donating and electron-accepting groups, the 1,3-dithiolo[4,5-f]benzothiazole core could be engineered into quadrupolar molecules with large two-photon absorption (TPA) cross-sections, making them suitable for applications in photonics and optical data storage. acs.org

Chemosensors : Functionalization of the benzothiazole ring can be tailored to achieve selective binding with specific ions or molecules. Changes in fluorescence or electrochemical properties upon binding could be harnessed to create highly sensitive and selective chemosensors.

Dye-Sensitized Solar Cells (DSSCs) : As with other benzothiazole-based dyes, derivatives of the target compound could be investigated as sensitizers in DSSCs, absorbing light and injecting electrons into a semiconductor material to generate a current.

Synergistic Research at the Interface of Organic Synthesis, Computational Chemistry, and Materials Science

The most profound discoveries related to 1,3-Dithiolo[4,5-f]benzothiazole will emerge from a deeply integrated, interdisciplinary approach. The traditional linear progression from synthesis to characterization is being replaced by a more dynamic, cyclical model where each discipline informs and accelerates the others.

Computation-Guided Synthesis : Before embarking on complex, multi-step syntheses, computational models can predict the electronic, optical, and physical properties of a wide range of virtual derivatives. nih.govnih.gov This allows chemists to prioritize and target molecules with the highest probability of exhibiting desired functionalities, saving significant time and resources.

Synthesis for Materials Testing : Innovations in scalable and sustainable synthesis will provide the necessary quantities of high-purity materials for rigorous testing. nih.gov This enables materials scientists to fabricate prototype devices (e.g., transistors, sensors) and evaluate their performance.

Experimental Feedback Loop : The performance data from materials testing and detailed characterization provide crucial real-world feedback. researchgate.net These experimental results are used to refine and improve the accuracy of the computational models, leading to better predictions in the next cycle of design and discovery. This synergy ensures that research is driven by both theoretical insight and empirical evidence, accelerating the journey from molecular concept to functional application.

Unexplored Reactivity Patterns and Chemical Transformations of the 1,3-Dithiolo[4,5-f]benzothiazole(9CI) Core

The unique fusion of the 1,3-dithiole and benzothiazole rings in a single molecule creates a landscape of chemical reactivity that is largely uncharted. Understanding and harnessing this reactivity is key to unlocking the full synthetic potential of this scaffold.

Future research should investigate:

Site-Selective Functionalization : A primary challenge and opportunity lies in achieving selective chemical modification at different positions of the fused ring system. This includes electrophilic aromatic substitution on the benzene (B151609) portion, nucleophilic substitution, and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to introduce diverse functional groups.

Reactivity of the Dithiole Ring : The 1,3-dithiole-2-one or -thione moiety, a likely precursor, is a versatile functional group. researchgate.net Its reactions, such as coupling to form tetrathiafulvalene-like dimers or conversion to other functional groups, need to be explored in the context of the fused benzothiazole.

Ring-Opening and Rearrangement Reactions : Investigating the stability of the heterocyclic rings under various conditions (e.g., strong acids/bases, reducing/oxidizing agents) could reveal novel rearrangement or ring-opening pathways, leading to completely new molecular skeletons. For instance, copper-catalyzed reactions have been shown to induce sulfur rearrangement in related systems. acs.org

Transformations into Novel Heterocyclic Systems : The 1,3-dithiolo[4,5-f]benzothiazole core could serve as a synthon for more complex, polycyclic heterocyclic systems through intramolecular cyclization or cycloaddition reactions, expanding the accessible chemical space. nih.govresearchgate.net

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